molecular formula C26H25N5O4 B2399503 ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887881-84-7

ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No. B2399503
CAS RN: 887881-84-7
M. Wt: 471.517
InChI Key: HYNGZZFVKTWWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
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Scientific Research Applications

Applications in Adenosine Receptor Research

One area of significant interest is the exploration of structure-activity relationships among compounds acting on human adenosine receptors (ARs). For instance, modifications to the ethyl group position in related imidazoline derivatives have led to substantial increases in affinity for human A3 adenosine receptors. These findings highlight the potential of ethyl-substituted imidazopurinones in the development of selective AR antagonists, which could have implications for treating various diseases related to these receptors (Ozola et al., 2003).

Chemical Synthesis and Reactivity

The compound is also relevant in the context of chemical synthesis and reactivity studies. Research on N-heterocyclic carbenes (NHCs), which are structurally related, demonstrates their efficiency as catalysts in transesterification reactions involving esters and alcohols. These findings suggest potential synthetic applications for related compounds in facilitating chemical transformations (Grasa et al., 2003).

Antimicrobial Applications

Compounds with imidazopurinone cores have been synthesized and evaluated for their antimicrobial activities. The development of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones and their screening against various microbial strains underscore the potential of these compounds in the discovery of new antimicrobial agents. This research avenue aligns with the search for novel therapeutics against resistant bacteria and could inform further studies on the compound (Sharma et al., 2004).

Antioxidant Potential

Another important application area is the evaluation of antioxidant properties. Substituted aryl meroterpenoids from red seaweed have been characterized for their potential antioxidant activities, which suggests that structurally similar compounds might also possess significant antioxidative capabilities. Such properties are crucial for the development of new drugs and nutraceuticals aimed at combating oxidative stress-related diseases (Chakraborty et al., 2016).

properties

IUPAC Name

ethyl 2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4/c1-4-17-11-13-19(14-12-17)31-20(18-9-7-6-8-10-18)15-29-22-23(27-25(29)31)28(3)26(34)30(24(22)33)16-21(32)35-5-2/h6-15H,4-5,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNGZZFVKTWWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

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